

The Natural Occurrence of Manganese Oxalate as Lindbergite: A Technical Guide

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Compound of Interest

Compound Name: Manganese oxalate

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Abstract

Manganese oxalate, an inorganic compound with the formula MnC_2O_4 , occurs naturally as the mineral lindbergite.[1] This technical guide provides a comprehensive overview of lindbergite, focusing on its mineralogy, crystallography, and physicochemical properties. It summarizes key quantitative data, details experimental protocols for its characterization, and presents visual diagrams to illustrate its formation and analytical workflows. This document is intended to serve as a core resource for professionals in research, materials science, and drug development who are interested in the characteristics and natural occurrences of **manganese oxalates**.

Introduction

Manganese(II) oxalate dihydrate ($\text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}$) is a pale pink, water-insoluble crystalline solid.[1][2] In its natural form, it is recognized as the mineral lindbergite.[2] First described from the Boca Rica mine in Minas Gerais, Brazil, lindbergite is a secondary mineral found in granite pegmatites.[3][4][5] It is the manganese analogue of humboldtine (iron oxalate) and glushinskite (magnesium oxalate).[5][6] The study of lindbergite and other natural oxalates is crucial for understanding biogeochemical cycles, mineral weathering, and the potential formation of biominerals in various organisms.[7][8]

Physicochemical and Crystallographic Data

The properties of lindbergite have been determined through various analytical techniques. The following tables summarize the key quantitative data for this mineral.

Table 1: General and Physical Properties of Lindbergite

Property	Value	Source
Chemical Formula	$\text{Mn}^{2+}(\text{C}_2\text{O}_4) \cdot 2\text{H}_2\text{O}$	[3]
Molar Mass	178.99 g/mol	Calculated
Color	White to grayish-white	[3][4]
Luster	Vitreous	[3][5]
Streak	White	[4][5]
Hardness (Mohs)	2.5	[3][5]
Density (measured)	2.10(3) g/cm ³	[5]
Density (calculated)	2.251 g/cm ³	[5][6]
Cleavage	Perfect on {010}	[5]
Tenacity	Crumbly	[5]

Table 2: Crystallographic Data for Lindbergite

Parameter	Value	Source
Crystal System	Monoclinic	[3][4][6]
Space Group	C2/c	[3][5]
Point Group	2/m	[4]
Unit Cell Parameters	a = 11.995(5) Å	[5]
b = 5.632(2) Å	[5]	
c = 9.967(7) Å	[5]	
$\beta = 128.34(4)^\circ$	[5][6]	
Cell Volume (V)	528.1(5) Å ³	[5][6]
Z (formula units/cell)	4	[5][6]

Table 3: Optical Properties of Lindbergite

Property	Value	Source
Optical Class	Biaxial (-)	[4]
Refractive Indices	$n_\alpha = 1.424(3)$	[4][5]
$n_\beta = 1.550(3)$	[4][5]	
$n_\gamma = 1.65(1)$	[4][5]	
2V (measured)	80(2)°	[4][5]
2V (calculated)	77°	[4][5]
Dispersion	Very weak, $r > v$	[4][5]
Orientation	$Y \wedge c = 20^\circ$	[4][5]

Experimental Protocols

The characterization of lindbergite involves a combination of analytical techniques to determine its chemical, structural, and physical properties.

Synthesis of Manganese Oxalate Dihydrate

A common laboratory synthesis mirrors the natural precipitation process and is useful for comparative studies.

- Method: A precipitation reaction is performed by mixing aqueous solutions of a soluble manganese salt, such as manganese(II) chloride (MnCl_2), with a solution of an oxalate, like sodium oxalate ($\text{Na}_2\text{C}_2\text{O}_4$).^{[1][2]}
- Reaction: $\text{MnCl}_2 + \text{Na}_2\text{C}_2\text{O}_4 + 2\text{H}_2\text{O} \rightarrow \text{MnC}_2\text{O}_4 \cdot 2\text{H}_2\text{O}(\text{s}) + 2\text{NaCl}$ ^[1]
- Procedure:
 - Prepare separate aqueous solutions of manganese(II) chloride and sodium oxalate.
 - Slowly add the sodium oxalate solution to the manganese chloride solution with constant stirring.
 - A pale pink precipitate of **manganese oxalate** dihydrate will form.^[2]
 - The precipitate is then collected by filtration, washed with deionized water to remove soluble impurities (like NaCl), and dried at a low temperature (e.g., 40-50 °C) to prevent dehydration.

X-Ray Diffraction (XRD)

Single-crystal and powder X-ray diffraction are essential for determining the crystal structure and identifying the mineral.

- Objective: To determine the unit cell parameters, space group, and atomic arrangement.
- Methodology (Single-Crystal XRD):
 - A suitable single crystal of lindbergite (typically < 0.1 mm) is selected and mounted on a goniometer head.
 - The crystal is placed in an X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Mo $\text{K}\alpha$ radiation).

- A series of diffraction patterns are collected as the crystal is rotated.
- The collected data are processed to determine the unit cell dimensions, crystal system (monoclinic), and space group (C2/c).[3][5]
- The crystal structure is then solved and refined to obtain the precise atomic coordinates.

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal decomposition of lindbergite.

- Objective: To determine the dehydration and decomposition temperatures and corresponding mass losses.
- Methodology:
 - A small, accurately weighed sample of lindbergite is placed in a crucible (e.g., alumina).
 - The sample is heated in a TGA/DTA instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
 - The instrument records the mass loss (TGA) and temperature difference between the sample and a reference (DTA) as a function of temperature.
 - Expected Results:
 - An initial mass loss corresponding to the two water molecules occurs at approximately 150-200 °C.[2]
 - The anhydrous **manganese oxalate** then decomposes at higher temperatures (around 215 °C or higher) to form manganese(II) oxide (MnO), releasing carbon monoxide (CO) and carbon dioxide (CO₂).[1][2]

Spectroscopic Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in the mineral.

- Objective: To confirm the presence of oxalate ($\text{C}_2\text{O}_4^{2-}$) and water (H_2O) molecules.
- Methodology (FTIR):
 - A small amount of finely ground lindbergite is mixed with potassium bromide (KBr) and pressed into a pellet.
 - The pellet is placed in a Fourier-transform infrared (FTIR) spectrometer.
 - The infrared spectrum is recorded, typically in the $4000\text{-}400\text{ cm}^{-1}$ range.
 - The resulting spectrum is analyzed for characteristic absorption bands corresponding to the vibrations of the oxalate anion and water molecules.

Visualizations

The following diagrams illustrate the conceptual relationships and experimental workflows associated with lindbergite.

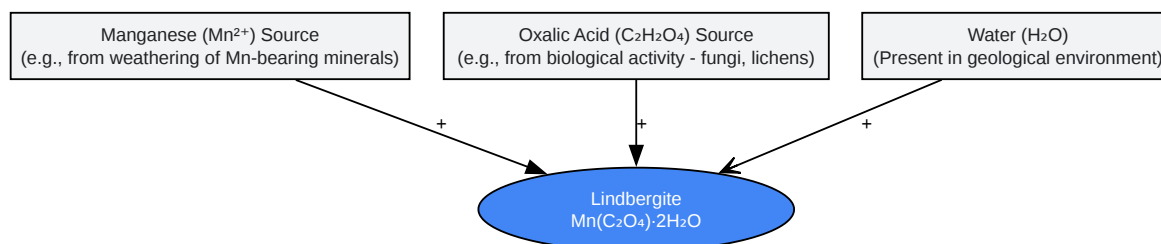


Fig. 1: Formation of Lindbergite

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Fig. 1: Conceptual diagram of Lindbergite formation.

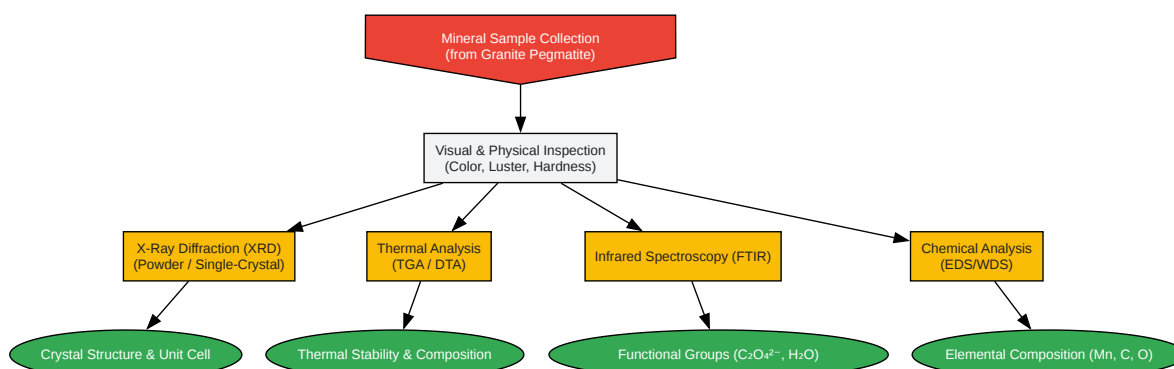


Fig. 2: Experimental Workflow for Lindbergite Characterization

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Fig. 2: Workflow for Lindbergite characterization.

Conclusion

Lindbergite, the natural mineral form of manganese(II) oxalate dihydrate, provides a valuable subject for mineralogical, geochemical, and materials science studies. Its occurrence as a secondary mineral in pegmatites highlights the role of organic acids in geological processes. The well-defined crystallographic and physicochemical properties, established through standardized experimental protocols, allow for its unambiguous identification and serve as a basis for further research into the synthesis and application of **manganese oxalates**. This guide provides the foundational technical information required by researchers and professionals to understand and investigate this unique organic mineral.

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